molecular formula C19H15ClN4 B2733733 3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-85-2

3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2733733
CAS No.: 890634-85-2
M. Wt: 334.81
InChI Key: HXCYEPWIWUWUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported on acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .

Scientific Research Applications

Synthesis and Structural Analysis

Research has extensively explored the synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives. One study highlighted the crystal structure of a closely related compound, providing insights into its synthesis via chlorination and aminisation processes. This study also revealed moderate anticancer activity, underscoring the compound's potential in medicinal chemistry (Lu Jiu-fu et al., 2015). Additionally, another research focused on regioselective synthesis in aqueous media under ultrasound irradiation, demonstrating an efficient method for producing highly substituted pyrazolo[1,5-a]pyrimidines, a process that could facilitate the development of novel therapeutic agents (S. Kaping et al., 2020).

Biological Activities

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on anticancer, antitumor, and antimicrobial properties. For instance, enaminones used as building blocks led to the synthesis of substituted pyrazoles that exhibited significant antitumor and antimicrobial activities, indicating the therapeutic potential of such compounds (S. Riyadh, 2011). Another study highlighted the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, suggesting the compound's utility in developing new treatments for hypertension (L. Bennett et al., 1981).

Pharmaceutical Development

Research into the structural modification and synthesis of pyrazolo[1,5-a]pyrimidine derivatives has contributed to the identification of compounds with promising pharmacological profiles. For example, the discovery of potent and selective inhibitors of phosphodiesterase 1 for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases showcases the potential of these compounds in pharmaceutical development (Peng Li et al., 2016).

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c1-13-11-18(23-14-7-3-2-4-8-14)24-19(22-13)16(12-21-24)15-9-5-6-10-17(15)20/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCYEPWIWUWUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.